4-Tert-butyl-2-methylphenyl propanoate
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Overview
Description
4-Tert-butyl-2-methylphenyl propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-methylphenyl propanoate typically involves the esterification of 4-Tert-butyl-2-methylphenol with propanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-methylphenyl propanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, such as potassium permanganate, to convert the ester into a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: 4-Tert-butyl-2-methylbenzoic acid.
Reduction: 4-Tert-butyl-2-methylphenyl methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Tert-butyl-2-methylphenyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavoring agents, and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-methylphenyl propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl butyrate: Shares the ester functional group but has a different alkyl chain.
Isopropyl butyrate: Similar ester with a different alkyl group attached to the oxygen atom.
Uniqueness
4-Tert-butyl-2-methylphenyl propanoate is unique due to its tert-butyl and methyl substituents on the phenyl ring, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from other esters .
Properties
CAS No. |
51233-83-1 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(4-tert-butyl-2-methylphenyl) propanoate |
InChI |
InChI=1S/C14H20O2/c1-6-13(15)16-12-8-7-11(9-10(12)2)14(3,4)5/h7-9H,6H2,1-5H3 |
InChI Key |
QEHWBSLNKHKIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C |
Origin of Product |
United States |
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